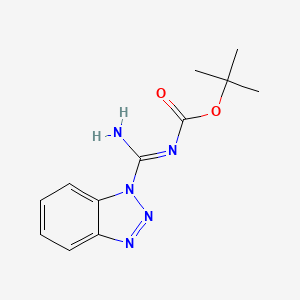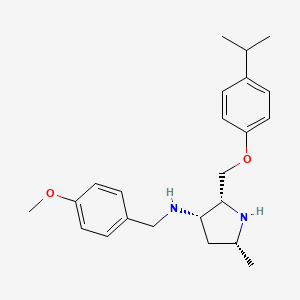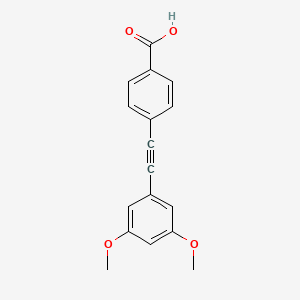![molecular formula C6H10N4 B13345922 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13345922.png)
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2-epoxy-4-vinylcyclohexane with toluenesulfonamide under microwave irradiation, yielding regioisomeric amino alcohols. These amino alcohols are then oxidized to the corresponding ketones and subsequently condensed with cyanamide to furnish the desired triazole compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, such as enzymes or receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
- 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine
- 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine
- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole
Uniqueness: 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific triazole ring structure fused with a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazol-5-amine |
InChI |
InChI=1S/C6H10N4/c7-4-1-2-5-6(3-4)9-10-8-5/h4H,1-3,7H2,(H,8,9,10) |
InChI Key |
JUCFMYMHMYJBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNN=C2CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


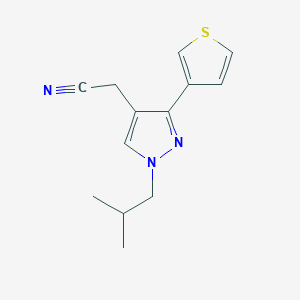

![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)


![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)
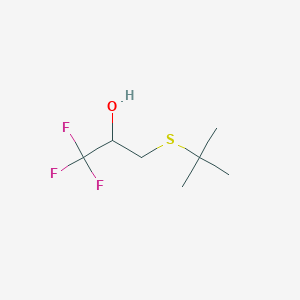
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
